molecular formula C10H8Cl2N4O B3011569 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone CAS No. 320421-69-0

4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone

Cat. No.: B3011569
CAS No.: 320421-69-0
M. Wt: 271.1
InChI Key: VNRLWJOWFDHDQA-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone is a pyridazinone derivative characterized by:

  • Position 4: Chloro substituent.
  • Position 2: 3-Chlorophenyl group.
  • Position 5: Hydrazino (-NH-NH₂) moiety.

Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-hydrazinylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-6-2-1-3-7(4-6)16-10(17)9(12)8(15-13)5-14-16/h1-5,15H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRLWJOWFDHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with 4-chloro-3-oxobutanoic acid under acidic conditions to yield the target compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. It has been found to inhibit the proliferation of cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. The hydrazine moiety is particularly noted for enhancing anticancer activity by interacting with cellular targets .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases such as arthritis .

Pesticidal Activity

This compound has shown insecticidal properties against agricultural pests. Its effectiveness can be attributed to its ability to disrupt the nervous system of insects, providing a basis for developing new agrochemicals .

Herbicidal Properties

In addition to its insecticidal activity, this compound exhibits herbicidal effects, making it valuable in crop protection strategies. Its selectivity towards certain weed species while being non-toxic to crops is a significant advantage .

Polymer Chemistry

The compound's unique structure allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Studies

StudyFocusFindings
AntimicrobialSignificant inhibition of bacterial growth; potential for antibiotic development.
AnticancerInduced apoptosis in cancer cell lines; potential therapeutic applications.
Anti-inflammatoryReduced inflammation markers in animal models; promising for chronic inflammatory conditions.
AgriculturalEffective against key pests; potential for eco-friendly pesticide formulations.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazino group can form hydrogen bonds with amino acid residues in the enzyme, leading to conformational changes and loss of function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties/Activities References
Target Compound Hydrazino (-NH-NH₂) High nucleophilicity; potential for metal coordination or hydrazone formation.
4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone Piperazino Enhanced solubility due to tertiary amine; explored in pharmacological screening.
4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone Methylamino (-NHCH₃) Reduced polarity compared to hydrazino; moderate insecticidal activity.
Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) Morpholino Clinically used anti-inflammatory; morpholino enhances metabolic stability.
2-(3-Chlorophenyl)-5-mercapto-4-methoxy-3(2H)-pyridazinone Mercapto (-SH) Thiol reactivity; potential for disulfide bond formation in drug design.

Substituent Variations at Position 2

Compound Name Position 2 Substituent Key Properties/Activities References
Target Compound 3-Chlorophenyl Electron-withdrawing effect enhances electrophilic reactivity.
4-Chloro-2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-3(2H)-pyridazinone 4-Chlorophenyl Increased lipophilicity; pesticidal activity (LD₅₀ >300 mg/kg in mice).
4-Chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-3(2H)-pyridazinone 3,4-Dichlorophenyl Broad-spectrum nematicide; iodine substitution improves halogen bonding.

Reactivity and Stability Comparisons

  • Hydrazino vs. Methoxy Groups: The hydrazino group in the target compound is more reactive toward electrophiles (e.g., aldehydes) than methoxy substituents, enabling hydrazone formation for drug conjugation .
  • β-Trifluoroethylation Challenges: Unlike 5-methoxy analogs (e.g., 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone), hydrazino-substituted pyridazinones avoid β-elimination side reactions during alkylation, enhancing synthetic yields .

Biological Activity

4-Chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H8Cl2N4O\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}

This structure includes a pyridazine ring substituted with chlorine and hydrazine groups, which are critical for its biological interactions.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as a potent HDAC inhibitor, which plays a crucial role in cancer therapy by altering gene expression involved in cell cycle regulation and apoptosis .
  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 11–0.69 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Cell Line IC50 (μM) Mechanism
HeLa0.69 - 11HDAC Inhibition
MCF-71.5 - 5Apoptosis Induction
A549 (Lung)3.0 - 6Cell Cycle Arrest

Case Study 1: Anticancer Efficacy

In a study exploring the anticancer properties of various hydrazine derivatives, this compound was synthesized and evaluated for its cytotoxic effects. The results indicated that this compound significantly inhibited cell proliferation in HeLa and MCF-7 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The findings revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases .

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